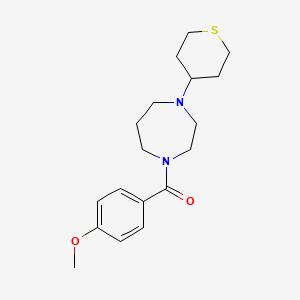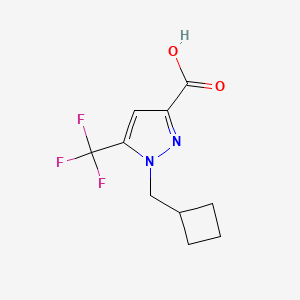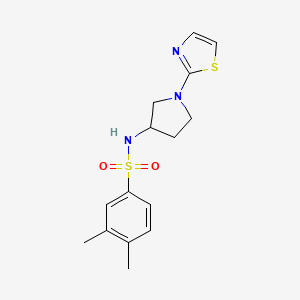![molecular formula C18H21NO5 B2928280 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid CAS No. 853104-97-9](/img/structure/B2928280.png)
3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is a synthetic organic compound Structurally, it features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid can be achieved through multi-step organic reactions. A common approach includes the condensation of ethyl 4-methoxyphenylacetate with a suitable aldehyde to form an intermediate, which then undergoes cyclization to form the pyrrole ring. The final step involves the introduction of a propanoic acid group through various chemical reactions. These steps typically require reagents such as acids, bases, and oxidizing agents, under controlled temperatures and pressures.
Industrial Production Methods: : In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process optimization includes the use of larger reaction vessels, automation of reagent addition, and continuous monitoring of reaction parameters to ensure consistency and yield. Safety protocols are critical due to the handling of hazardous chemicals and the need to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where the ethoxycarbonyl group can be converted into a carboxyl group, resulting in changes in its reactivity and potential biological activity.
Reduction: : Reduction reactions can target the carbonyl groups present in the molecule, potentially transforming them into alcohols or other reduced forms.
Substitution: : The aromatic ring of the compound allows for electrophilic substitution reactions, introducing various functional groups that can alter its properties.
Common Reagents and Conditions: : Common reagents for these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminium hydride for reduction. Substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce carboxylic acid derivatives, while reduction can yield alcohols or alkanes. Substitution reactions typically introduce new functional groups onto the aromatic ring, potentially enhancing its bioactivity or chemical properties.
Applications De Recherche Scientifique
Chemistry: : In chemistry, 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is used as a building block for synthesizing more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and in studies involving aromatic substitution reactions.
Biology and Medicine: : The compound is investigated for its potential biological activity, including its role as a pharmacophore in drug development. Its structure allows for interaction with various biological targets, making it a candidate for designing new therapeutic agents.
Industry: : Beyond its academic and pharmaceutical applications, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials that benefit from its unique chemical properties.
Mécanisme D'action
The mechanism by which 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pyrrole ring and the ethoxycarbonyl group are key functional areas that enable binding and modulation of target activity. Pathways involved may include signal transduction cascades, metabolic processes, or gene expression regulation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole
Ethyl 4-methoxyphenylacetate
5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Do you have any questions or need more details about any particular section?
Propriétés
IUPAC Name |
3-[3-ethoxycarbonyl-5-(4-methoxyphenyl)-2-methylpyrrol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-4-24-18(22)15-11-16(13-5-7-14(23-3)8-6-13)19(12(15)2)10-9-17(20)21/h5-8,11H,4,9-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVUJDSVGSAIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)OC)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,3,3-Tetramethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide](/img/structure/B2928202.png)

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2928205.png)
![3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/new.no-structure.jpg)
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2928208.png)
![Allyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928210.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2928211.png)

![2-Chloro-3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2928213.png)
![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928214.png)


